molecular formula C14H9FN2O2S B11394412 N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide

Cat. No.: B11394412
M. Wt: 288.30 g/mol
InChI Key: NCYVNWPALHMIDA-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring, a fluorophenyl group, and an oxazole moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form 4-fluorophenyl-1,2-oxazole.

    Thiophene Carboxylation: The thiophene ring is carboxylated using a suitable carboxylating agent like carbon dioxide in the presence of a catalyst such as palladium.

    Coupling Reaction: The final step involves coupling the 4-fluorophenyl-1,2-oxazole with the thiophene-2-carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Ammonia, thiols, dimethylformamide as solvent.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the oxazole ring.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For instance, it could inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)thiophene-2-carboxamide: Lacks the oxazole ring, which may result in different biological activities.

    3-(4-fluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    N-(4-chlorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological properties.

Uniqueness

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide is unique due to the combination of its fluorophenyl, oxazole, and thiophene moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H9FN2O2S

Molecular Weight

288.30 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C14H9FN2O2S/c15-10-5-3-9(4-6-10)11-8-13(19-17-11)16-14(18)12-2-1-7-20-12/h1-8H,(H,16,18)

InChI Key

NCYVNWPALHMIDA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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